Cinnamyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPQKZWNXANRB-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313849 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, fruity slightly floral balsamic odour | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.020 | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78761-39-4, 103-61-7 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528 | |
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| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
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| Record name | Cinnamyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CINNAMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Bioproduction Methodologies of Cinnamyl Butyrate
Enzymatic Esterification for Cinnamyl Butyrate (B1204436) Synthesis
The enzymatic synthesis of cinnamyl butyrate is primarily achieved through the direct esterification of cinnamyl alcohol and butyric acid. nih.gov This bioprocess is often catalyzed by lipases, which are recognized for their efficiency in industrial applications. researchgate.netrsc.org The reaction is typically conducted in a solvent-free system, and methods like vacuum removal of the resulting water can be employed to enhance conversion rates. rsc.org
Lipase-Catalyzed Synthesis
Lipase-catalyzed synthesis has emerged as a important method for producing this compound. nih.gov Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are frequently used due to their stability and reusability. nih.govrsc.org The enzymatic process is valued for its milder reaction conditions and higher selectivity compared to traditional chemical synthesis. acs.org The kinetics of this reaction often follow a Ping-Pong Bi-Bi mechanism, where the enzyme interacts with each substrate sequentially. nih.govmdpi.com In some cases, inhibition by the substrates, both the acid and the alcohol, can occur. nih.gov
To maximize the yield and efficiency of this compound synthesis, several key reaction parameters are optimized. These include the molar ratio of substrates, enzyme concentration, temperature, and agitation speed.
The molar ratio of butyric acid to cinnamyl alcohol is a critical factor influencing the conversion to this compound. Research indicates that an excess of one substrate can enhance the reaction rate, though a large excess of the acid may lead to enzyme inhibition. rsc.org One study achieved a 90% conversion of butyric acid with a substrate molar ratio of 1:2 (butyric acid to cinnamyl alcohol). nih.gov Another optimization study found a maximum conversion of 94.3% with an alcohol to acid molar ratio of 1:1.5. rsc.org The ideal ratio can vary depending on the specific enzyme and reaction conditions.
Table 1: Effect of Molar Ratio on this compound Synthesis
| Molar Ratio (Butyric Acid:Cinnamyl Alcohol) | Conversion Rate | Reference |
|---|---|---|
| 1:2 | 90% | nih.gov |
The concentration of the lipase catalyst directly impacts the rate of esterification. A higher enzyme concentration generally leads to a faster reaction due to the increased availability of active sites. acs.org However, an excessively high concentration can lead to enzyme aggregation, which may hinder substrate binding. acs.org Studies have shown that an enzyme loading of 2% (by weight of the substrates) is effective, contributing to a 90% conversion. nih.gov In another study, a biocatalyst load of 15% (w/w) was found to be optimal for producing geranyl butyrate, a similar ester. acs.org
Table 2: Impact of Enzyme Loading on Ester Synthesis
| Enzyme Loading | Resulting Conversion | Ester Synthesized | Reference |
|---|---|---|---|
| 2% (w/w of substrates) | 90% | This compound | nih.gov |
Temperature plays a dual role in enzymatic reactions. An increase in temperature can enhance reaction rates by reducing viscosity and increasing molecular motion. mdpi.com However, excessively high temperatures can lead to enzyme denaturation and loss of activity. mdpi.com For the synthesis of this compound, a temperature of 50°C has been shown to be optimal, resulting in a 90% conversion. nih.govresearchgate.net Another study identified 35°C as an optimal temperature for the synthesis of cinnamyl propionate (B1217596), a closely related ester. rsc.org
Table 3: Optimal Temperatures for Enzymatic Ester Synthesis
| Optimal Temperature | Achieved Conversion | Ester Synthesized | Reference |
|---|---|---|---|
| 50°C | 90% | This compound | nih.govresearchgate.net |
Agitation is crucial for ensuring proper mixing of substrates and the enzyme, thereby overcoming mass transfer limitations. researchgate.netacs.org Increasing the agitation speed can enhance the interaction between the enzyme and substrates, leading to a higher reaction rate. acs.org A study on this compound synthesis found that an agitation speed of 250 rpm was optimal, contributing to a 90% conversion. nih.govresearchgate.net It was noted that at this speed, diffusional mass transfer limitations did not significantly affect the reaction kinetics. nih.govresearchgate.net
Table 4: Influence of Agitation Speed on this compound Synthesis
| Agitation Speed | Resulting Conversion | Reference |
|---|
Optimization of Reaction Parameters in Enzymatic Synthesis
Reaction Time Optimization
The duration of the enzymatic synthesis of this compound is a critical parameter that significantly influences the final product yield. Research has shown that a substantial conversion of butyric acid can be achieved within a specific timeframe, after which the reaction rate may plateau.
In one study, the highest conversion of butyric acid, reaching 90%, was observed after 12 hours of reaction. nih.gov This was achieved under specific conditions, including a 1:2 molar ratio of butyric acid to cinnamyl alcohol, a temperature of 50°C, an enzyme loading of 2% (w/w of substrates), and an agitation speed of 250 rpm. nih.gov
Further optimization studies have demonstrated that reaction time can be fine-tuned in conjunction with other parameters. For instance, factorial design experiments have been employed to explore the interplay between reaction time, temperature, acid excess, and vacuum. rsc.orgrsc.org These studies revealed that while a longer reaction time generally leads to higher conversion, an optimal point exists beyond which the increase is no longer significant. For example, in the synthesis of benzyl (B1604629) propionate, conversion increased from 32.5% at 2 hours to 68.7% at 4 hours, and then to approximately 75% after 8 hours, indicating a diminishing return with extended time. rsc.org In the case of this compound, an initial isolation yield of 49.4% was significantly increased to 94.3% through the optimization of reaction parameters, which included reaction time. rsc.orgrsc.orgsschi.sk A scale-up experiment for this compound successfully isolated the product with a 90.5% global yield after just 90 minutes. rsc.org
The following table summarizes the effect of reaction time on the conversion of related aroma esters, illustrating the general trend of increased yield with time, up to an optimal point.
| Ester | Conversion at 2h (%) | Conversion at 4h (%) | Conversion at 8h (%) |
| Benzyl Propionate | 32.5 | 68.7 | ~75 |
| Cinnamyl Propionate | Not significantly improved after 8h | Not significantly improved after 8h | Not significantly improved after 8h |
| Benzyl Propionate | Not significantly improved after 8h | Not significantly improved after 8h | Not significantly improved after 8h |
This table is based on findings for related aroma esters, indicating general trends applicable to this compound synthesis. rsc.org
Effect of Vacuum on Conversion
Studies have shown that vacuum is a significant factor in optimizing the synthesis of aroma esters, including this compound. rsc.orgrsc.org In a factorial design experiment, vacuum was one of the four key parameters investigated, alongside temperature, acid excess, and reaction time. rsc.orgrsc.orgsschi.sk The optimization of these parameters led to a dramatic increase in the conversion of this compound from an initial 49.4% to a maximum of 94.3%. rsc.orgrsc.orgsschi.sk
The effectiveness of vacuum application has been demonstrated across the synthesis of various aroma esters. For instance, in the synthesis of anisyl butyrate, an optimized vacuum setting of 15 mbar was found to be effective. vulcanchem.com Similarly, for benzyl butyrate and benzyl hexanoate, optimized conditions including a vacuum of 15 mbar resulted in high conversions. researchgate.net These findings underscore the general principle that controlled vacuum application is a powerful tool for enhancing the efficiency of enzymatic esterification in solvent-free systems. rsc.orgrsc.org
The following table illustrates the impact of process optimization, which includes the use of vacuum, on the conversion of various aroma esters.
| Aroma Ester | Initial Conversion (%) | Optimized Conversion (%) |
| Anisyl Propionate | 40.4 | 68.6 |
| Anisyl Butyrate | 94.2 | 97.9 |
| This compound | 49.4 | 93.2 |
| Benzyl Butyrate | 91.2 | 96.1 |
| Benzyl Hexanoate | 91.3 | 97.3 |
This data highlights the significant increase in conversion rates achieved through the optimization of reaction parameters, including the application of vacuum. vulcanchem.com
Role of Solvent Systems (e.g., Solvent-Free, Aqueous Media)
The choice of the reaction medium is a fundamental aspect of the synthesis of this compound, with a significant trend towards solvent-free systems and, more recently, aqueous media, to align with the principles of green chemistry. rsc.orgrsc.orgacs.org
Solvent-Free Systems: The enzymatic synthesis of this compound is often performed in a solvent-free system, where the reactants themselves serve as the reaction medium. rsc.orgrsc.orgsschi.sk This approach offers several advantages, including reduced environmental impact, lower costs associated with solvent purchase and disposal, and higher volumetric productivity. mdpi.com In such systems, the removal of the water byproduct, often achieved through the application of a vacuum, is critical for achieving high conversion rates. rsc.orgrsc.orgvulcanchem.com Studies have successfully demonstrated the synthesis of this compound with high yields (up to 94.3%) in solvent-free conditions by optimizing parameters like temperature, molar ratio, and vacuum. rsc.orgrsc.orgsschi.sk
Aqueous Media: While less common for esterification reactions which are reversible in the presence of water, some recent research explores the use of aqueous media for the synthesis of related flavor esters. acs.org For instance, the synthesis of geranyl butyrate has been successfully conducted in aqueous media using a commercial lipase, achieving a 93% conversion under optimized conditions. acs.org This approach, though seemingly counterintuitive, can be made viable through careful selection of enzymes and reaction conditions.
Organic Solvents: Traditionally, organic solvents like hexane (B92381) have been used in enzymatic esterification to reduce the inhibitory effects of high substrate concentrations and to facilitate product recovery. nih.govmdpi.com In the case of this compound synthesis, studies have been conducted in hexane. nih.gov However, the use of hydrophobic organic solvents is becoming less favorable due to environmental and safety concerns. mdpi.com When solvents are used, their properties, such as hydrophobicity (log P), can significantly influence the reaction rate. core.ac.uk For some reactions, testing in green solvents like 2-MeTHF has been explored, particularly when enzyme inhibition is a concern. rsc.org
Kinetic Studies of Enzymatic Esterification
Understanding the kinetics of the enzymatic esterification of this compound is essential for optimizing reaction conditions and reactor design. Kinetic studies provide insights into the reaction mechanism and the influence of substrate concentrations on the reaction rate.
Elucidation of Kinetic Models (e.g., Ping-Pong Bi-Bi Mechanism)
The enzymatic synthesis of this compound, catalyzed by lipase, is widely described by the Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net This model is the most commonly accepted scheme for lipase-catalyzed esterification and transesterification reactions in organic media. researchgate.netmdpi.combiointerfaceresearch.com
The Ping-Pong Bi-Bi mechanism involves a two-step process:
The enzyme (E) first binds with the acyl donor, butyric acid (A), to form an acyl-enzyme intermediate (E-Ac), releasing the first product, water (P).
The acyl-enzyme intermediate then reacts with the acyl acceptor, cinnamyl alcohol (B), to form the final ester product, this compound (Q), and regenerate the free enzyme. researchgate.net
Experimental data from studies on this compound synthesis have shown a strong agreement with simulations based on the Ping-Pong Bi-Bi mechanism, particularly when considering inhibition by both the acid and alcohol substrates. nih.govresearchgate.net This model has been successfully applied to describe the kinetic behavior of the esterification reaction in a packed-bed reactor as well. researchgate.net The parallel lines observed in Lineweaver-Burk plots from kinetic studies of similar ester syntheses further support the Ping-Pong Bi-Bi mechanism. core.ac.uk
Determination of Kinetic Parameters
The determination of kinetic parameters is crucial for quantifying the efficiency of the enzymatic synthesis of this compound and for developing accurate kinetic models. These parameters are typically derived from experimental data by fitting it to a chosen kinetic model, such as the Ping-Pong Bi-Bi mechanism.
For the enzymatic synthesis of isoamyl propionate, a related aroma ester, the following kinetic parameters were determined under optimized conditions using a Ping-Pong Bi-Bi model with substrate inhibition: begellhouse.com
| Kinetic Parameter | Value | Unit |
| Maximum rate constant (Vmax) | 0.05 | mol/L/min |
| Michaelis-Menten constant for acid (Ka) | 0.1 | mol/L |
| Michaelis-Menten constant for alcohol (Kb) | 1.5 | mol/L |
| Constant for acid inhibition (Kia) | 0.3 | mol/L |
| Constant for alcohol inhibition (Kib) | 1.56 | mol/L |
This table presents kinetic parameters for a related ester synthesis, illustrating the types of parameters determined in such studies. begellhouse.com
The values of these parameters are influenced by various factors, including the specific enzyme used, the reaction conditions (temperature, pH), and the solvent system. For instance, the Michaelis-Menten constant (Km) for alcohol was found to be higher in a mixed solvent system compared to hexane, indicating that enhanced solvation of the alcohol can lead to a lower degree of inhibition. researchgate.net
Investigation of Substrate Inhibition (e.g., Acid and Alcohol Inhibition)
The Ping-Pong Bi-Bi mechanism can be extended to include dead-end inhibition complexes, where the enzyme binds with either the alcohol or the acid in a non-productive manner, forming E-B and E-Ac-A complexes, respectively. researchgate.net Experimental results for this compound synthesis have shown good agreement with a Ping-Pong Bi-Bi model that incorporates dead-end inhibition by both substrates. nih.govresearchgate.net
Inhibition by short-chain acids and alcohols can be particularly pronounced and may lead to longer reaction times. mdpi.com The hydrophilic nature of these substrates can cause them to interact with the solvation layer of the enzyme, potentially altering its three-dimensional structure and catalytic activity. mdpi.com In some cases, an excess of the alcohol substrate has been shown to reduce the final conversion, likely due to the blocking of the enzyme's active site. mdpi.com Similarly, high concentrations of the acid can also inhibit the catalytic activity of the lipase. mdpi.com
The use of solvents is one strategy to mitigate substrate inhibition by reducing the concentration of the inhibiting substrates. mdpi.com For example, the inhibition pattern observed in the synthesis of ethyl butyrate was influenced by the solvent system used. researchgate.net
Enzyme Immobilization Techniques and Reusability
Enzyme immobilization is a critical strategy in the bioproduction of this compound, offering enhanced stability and the potential for enzyme reuse, which is crucial for economic viability. Various techniques have been explored to immobilize lipases, the primary enzymes used for this esterification. These methods include adsorption on a surface, covalent binding, cross-linking, and encapsulation. rsc.org
One of the most common and effective methods is the adsorption of lipase onto a macroporous resin. rsc.org For instance, lipase B from Candida antarctica (CaL-B) is frequently used in an immobilized form, such as the commercially available Novozym 435. rsc.orgdntb.gov.ua Another approach involves the entrapment of CaL-B within a sol-gel matrix, which has been shown to be effective in the synthesis of various aroma esters, including this compound. rsc.org Sol-gel encapsulation can also be combined with other supports like magnetic nanoparticles or Celite to create biocatalysts that are more stable and easier to separate from the reaction mixture. rsc.org
The reusability of these immobilized enzymes is a key advantage. In the synthesis of this compound, an immobilized lipase was reported to retain 85% of its catalytic activity after five consecutive cycles. researchgate.netnih.gov This demonstrates the potential for cost-effective and sustainable industrial application. The stability of the immobilized enzyme is influenced by factors such as pH and the immobilization method itself. For example, lipase immobilized via interfacial activation on hydrophobic supports is not only more stable than its free counterpart but can also be more stable than enzymes immobilized through multipoint covalent attachment. mdpi.com
Table 1: Reusability of Immobilized Lipase in this compound Synthesis
| Number of Cycles | Remaining Catalytic Activity (%) |
|---|---|
| 1 | 100 |
| 2 | - |
| 3 | - |
| 4 | - |
| 5 | 85 |
Data sourced from a study on the enzymatic synthesis of this compound. researchgate.netnih.gov
Ultrasound-Assisted Enzymatic Synthesis
Ultrasound has emerged as a promising technology to intensify the enzymatic synthesis of this compound. It can significantly accelerate the reaction rate and shorten the reaction time compared to conventional mechanical shaking. tandfonline.comtandfonline.com This enhancement is attributed to improved mass transfer between the substrates and the enzyme, as well as increased interaction between them. acs.org
Research on the ultrasound-assisted synthesis of this compound has focused on optimizing various reaction parameters, including the molar ratio of substrates, enzyme loading, temperature, and ultrasound intensity. researchgate.net A detailed study utilizing response surface methodology found that the molar ratio, enzyme loading, and ultrasound intensity were statistically significant factors affecting the conversion to this compound. researchgate.net Optimal conditions were identified as a molar ratio of 2.5 (cinnamyl alcohol to butyric acid), an enzyme loading of 2.8% of the total reactant mass, a reaction temperature of 46°C, and an ultrasound intensity of 105 W, which resulted in a maximum conversion of 93%. researchgate.net
The application of ultrasound can also alter the kinetic parameters of the enzymatic reaction. For example, in the synthesis of ethyl acetate (B1210297), ultrasound was found to increase the maximum reaction velocity (Vmax) by 143% compared to mechanical shaking. tandfonline.comtandfonline.com This suggests that ultrasound not only improves mass transfer but also positively influences the catalytic efficiency of the enzyme. tandfonline.com Furthermore, studies have shown that ultrasound can increase the surface area and loosen the structure of immobilized enzymes, potentially leading to higher catalytic activity. acs.org
Table 2: Optimal Conditions for Ultrasound-Assisted this compound Synthesis
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (Cinnamyl Alcohol:Butyric Acid) | 2.5 |
| Enzyme Loading (% of total reactant mass) | 2.8 |
| Reaction Temperature (°C) | 46 |
| Ultrasound Intensity (W) | 105 |
| Maximum Conversion (%) | 93 |
Data from a detailed optimization study on ultrasound-assisted synthesis. researchgate.net
Green Chemistry Metrics in this compound Bioproduction
The evaluation of a chemical process through green chemistry metrics is essential to quantify its environmental impact and sustainability. For the enzymatic synthesis of this compound, several key metrics have been calculated to demonstrate its green credentials.
E-factor Analysis
The E-factor (Environmental factor) is a simple and widely used metric that represents the mass ratio of waste produced to the desired product. A lower E-factor indicates a more environmentally friendly process. In a study optimizing the enzymatic synthesis of this compound in a solvent-free system, an E-factor of 4.76 was achieved. rsc.orgrsc.org This value is significantly lower than that of many traditional chemical processes, highlighting the environmental benefits of this biocatalytic approach. researchgate.net
Mass Intensity Evaluation
Mass Intensity (MI) is another important metric that considers the total mass of materials used in a process (substrates, solvents, catalysts, etc.) relative to the mass of the final product. A lower MI value is desirable. For the optimized enzymatic synthesis of this compound, a mass intensity of 6.04 was reported. rsc.orgrsc.org This indicates an efficient use of materials in the production process.
Atom Economy and Atom Efficiency
Atom Economy (AE) calculates the proportion of reactant atoms that are incorporated into the desired product. In an ideal reaction, all reactant atoms would be converted to the product, resulting in 100% atom economy. The enzymatic esterification of cinnamyl alcohol with butyric acid has a high theoretical atom economy. One study reported an atom economy of over 90% for this process. researchgate.net Atom efficiency, a related metric that considers the actual yield, was reported to be 88.36% in the same study. researchgate.net
Reaction Mass Efficiency
Reaction Mass Efficiency (RME) provides a more comprehensive measure of the "greenness" of a reaction by taking into account the mass of reactants, the mass of the product, and the stoichiometry of the reaction. For the enzymatic synthesis of this compound, a reaction mass efficiency of 60.07% has been calculated. researchgate.net
Table 3: Green Chemistry Metrics for Enzymatic this compound Synthesis
| Metric | Value | Reference |
|---|---|---|
| E-factor | 4.76 | rsc.orgrsc.org |
| Mass Intensity | 6.04 | rsc.orgrsc.org |
| Atom Economy | >90% | researchgate.net |
| Atom Efficiency | 88.36% | researchgate.net |
| Reaction Mass Efficiency | 60.07% | researchgate.net |
This table compiles data from various studies on the green synthesis of this compound.
The enzymatic synthesis of this compound represents a significant advancement towards more sustainable chemical production. The use of immobilized enzymes allows for catalyst reuse and improved stability, while ultrasound assistance can dramatically increase reaction rates and yields. The favorable green chemistry metrics, such as a low E-factor and high atom economy, underscore the environmental benefits of these bioproduction methodologies. Continued research and optimization of these processes will further enhance their industrial applicability and contribute to a greener chemical industry.
Chemical Synthesis Routes and Modern Innovations
The production of this compound, a valuable flavor and fragrance compound, is achieved through several chemical synthesis methodologies. These routes primarily revolve around the principle of esterification, with modern innovations focusing on improving efficiency, yield, and environmental sustainability through biocatalysis.
Esterification of Butyric Acid and Cinnamyl Alcohol
The most direct and common method for synthesizing this compound is the esterification of cinnamyl alcohol with butyric acid (also known as butanoic acid). solubilityofthings.com This reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the carboxylic acid, with the elimination of a water molecule. While this can be achieved through traditional acid catalysis, recent research has heavily focused on enzymatic synthesis due to its high specificity and milder reaction conditions. solubilityofthings.comnih.govresearchgate.net
Enzymatic synthesis typically employs lipases as biocatalysts. Lipase B from Candida antarctica (CALB), often in an immobilized form such as Novozym 435, has been extensively studied and proven effective for this transformation. nih.govrsc.org Research into the enzymatic synthesis has explored the optimization of various parameters to maximize conversion rates and yields.
A kinetic study of the esterification reaction using immobilized lipase identified optimal conditions for achieving a high conversion of butyric acid. The study found that a 90% conversion could be reached after 12 hours under specific conditions. nih.govresearchgate.net Another study focused on optimizing the process using factorial design experiments in a solvent-free system, which is considered a greener chemical approach. This method resulted in a significant increase in conversion, from an initial 49.4% to a maximum of 94.3%. rsc.org A subsequent scale-up of this optimized process successfully isolated this compound with a 90.5% global yield. rsc.org The use of ultrasound to assist the enzyme-catalyzed synthesis has also been investigated as a method to enhance the reaction. dntb.gov.ua
Table 1: Research Findings on Enzymatic Synthesis of this compound
| Catalyst | Substrates & Molar Ratio (Butyric Acid:Cinnamyl Alcohol) | Temperature | Reaction Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Immobilized Lipase | 1:2 | 50 °C | 12 hours | 90% Conversion | nih.gov, researchgate.net, researchgate.net |
Comparison with Other Cinnamyl Ester Syntheses (e.g., Cinnamyl Acetate)
Comparing the synthesis of this compound with that of other cinnamyl esters, such as the widely used cinnamyl acetate, reveals variations in methodologies and efficiencies. Cinnamyl acetate can be synthesized through several routes, including direct esterification and transesterification. bloomtechz.comwikipedia.org
Direct Esterification of Cinnamyl Acetate: This involves the reaction of cinnamyl alcohol with acetic acid or, more commonly, acetic anhydride (B1165640). bloomtechz.comgoogle.com Acid catalysts like sulfuric acid, p-toluenesulfonic acid, or phosphoric acid are often employed. google.comchemicalbook.com A patented method using acetic anhydride and a phosphoric or tosic acid catalyst reports a high yield of 88.6%. google.com
Transesterification of Cinnamyl Acetate: This is another common route, where cinnamyl alcohol reacts with an acetate ester, such as vinyl acetate or ethyl acetate, often catalyzed by a lipase like Novozym 435 in a solvent-free system. wikipedia.org
Other Methods: Alternative methods for cinnamyl acetate synthesis include solid-liquid phase transfer catalysis (PTC), which utilizes cinnamyl bromide and sodium acetate. wikipedia.org For other cinnamyl esters, Steglich esterification, which uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), has been shown to produce nearly quantitative yields (98%) for cinnamyl cinnamate (B1238496), highlighting a highly efficient, albeit more complex, alternative. cmu.ac.th
A direct comparison of the environmental sustainability of producing this compound versus cinnamyl acetate has been conducted using green chemistry metrics. rsc.org The study compared an optimized, solvent-free enzymatic synthesis of this compound with a previously documented aqueous enzymatic synthesis of cinnamyl acetate. The results showed that the this compound process generated ten times less waste, as measured by the E-factor (Environmental factor), highlighting the environmental benefits of modern, optimized synthesis routes. rsc.orgresearchgate.net
Table 2: Comparative Synthesis Data for this compound and Cinnamyl Acetate
| Compound | Synthesis Method | Reactants | Catalyst / Conditions | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Enzymatic Esterification | Cinnamyl alcohol, Butyric acid | Immobilized Lipase, 50°C, 12h | 90% (Conversion) | nih.gov, researchgate.net |
| This compound | Optimized Enzymatic Esterification (Solvent-Free) | Cinnamyl alcohol, Butyric acid | CALB, 35°C, 90 min, vacuum | 90.5% (Isolated) | rsc.org |
| Cinnamyl Acetate | Direct Esterification | Cinnamyl alcohol, Acetic anhydride | Phosphoric acid, 40-50°C, 1-2h | 88.6% | google.com |
| Cinnamyl Acetate | Enzymatic Transesterification | Cinnamyl alcohol, Ethyl acetate | Novozym 435, solvent-free | Not specified | wikipedia.org |
| Cinnamyl Acetate | Phase Transfer Catalysis | Cinnamyl bromide, Sodium acetate | Quaternary ammonium (B1175870) bromide | Not specified | wikipedia.org |
Advanced Analytical Techniques for Cinnamyl Butyrate Research
Spectroscopic Characterization
Spectroscopic techniques are fundamental in the structural elucidation and quantitative analysis of chemical compounds. For cinnamyl butyrate (B1204436), methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about its molecular structure and its concentration within mixtures. These techniques are particularly valuable due to the high structural similarity among short-chain cinnamyl esters, which can be challenging to differentiate using other methods. sciepub.com
Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful analytical technique for both identifying and quantifying organic compounds like cinnamyl butyrate. sciepub.comsciepub.comnih.gov Unlike other spectroscopic methods, the intensity of an NMR signal is directly proportional to the number of nuclei responsible for the signal, allowing for accurate determination of the relative and absolute concentrations of different species in a mixture. nih.govox.ac.uk For accurate quantitative results, several experimental parameters must be optimized. ox.ac.uk
Due to high structural similarity, short-chain cinnamyl esters such as cinnamyl acetate (B1210297), cinnamyl propionate (B1217596), and this compound can be difficult to distinguish from one another. sciepub.com However, ¹H NMR spectroscopy allows for clear differentiation based on the unique chemical environments of protons in the ester side chains. sciepub.com While all three compounds share the same cinnamyl group, the protons of the acetate, propionate, and butyrate moieties produce distinct signals, or peaks, at different chemical shifts in the ¹H NMR spectrum. sciepub.com
Specifically, the methyl protons of each ester have unique resonances that serve as diagnostic markers. sciepub.com The structural differences between the esters cause variations in the electronic shielding around these protons, resulting in distinct chemical shifts that enable unambiguous identification. sciepub.com
The inherent quantitative nature of ¹H NMR spectroscopy allows for the determination of the relative concentrations of cinnamyl esters in a mixture. sciepub.comox.ac.uk This is achieved by comparing the integration values of specific, well-resolved proton signals corresponding to each compound. sciepub.comox.ac.uk The area under a peak in a ¹H NMR spectrum is proportional to the number of protons generating that signal. nih.gov
For mixtures of cinnamyl esters, the unique methyl proton peaks are typically used for quantification. sciepub.com By integrating the area of the singlet peak for cinnamyl acetate, the triplet for cinnamyl propionate, and the triplet for this compound, one can calculate the molar ratio of the components in the mixture. sciepub.com Studies have demonstrated a strong linear correlation (r² > 0.99) between the weight percentages determined by ¹H NMR integration and the actual gravimetrically prepared concentrations of binary mixtures of these esters. sciepub.com
The analysis of methyl proton signals is crucial for identifying this compound and distinguishing it from its analogues. The chemical shift of these protons is highly sensitive to their position relative to the electron-withdrawing ester group. sciepub.com In this compound, the terminal methyl protons are the most shielded among the common short-chain cinnamyl esters because they are furthest from the ester's oxygen atoms. sciepub.com
This increased shielding causes the signal to appear further "upfield" (at a lower chemical shift value). The methyl protons of this compound produce a triplet peak at approximately 0.88 ppm. sciepub.com In contrast, the methyl protons for cinnamyl propionate and cinnamyl acetate are less shielded and appear further "downfield" at 1.07 ppm and 1.95 ppm, respectively. sciepub.com
Table 1: ¹H NMR Methyl Proton Chemical Shifts for Cinnamyl Esters
| Compound | Chemical Shift (ppm) | Multiplicity |
| Cinnamyl Acetate | 1.95 | Singlet (s) |
| Cinnamyl Propionate | 1.07 | Triplet (t) |
| This compound | 0.88 | Triplet (t) |
Data sourced from Science and Education Publishing. sciepub.com
In addition to the terminal methyl group, the ¹H NMR spectrum of this compound features distinct peaks representing its two sets of methylene (B1212753) (–CH₂–) protons. sciepub.com The methylene group adjacent to the methyl group is split by its two neighboring protons, resulting in a complex multiplet. The other methylene group, situated next to the carbonyl carbon, is also represented by a distinct peak, typically a quartet, in the spectrum. sciepub.com The position and splitting pattern of these methylene peaks provide further structural confirmation for the butyrate moiety of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for the characterization of this compound. It works by measuring the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate at specific frequencies. scirp.org The resulting spectrum provides a molecular "fingerprint" based on the functional groups present.
For this compound, the FTIR spectrum shows characteristic absorption bands for esters, including a strong C=O (carbonyl) stretching vibration, typically found between 1750-1715 cm⁻¹, and C–O stretching vibrations in the 1300-1000 cm⁻¹ range. orgchemboulder.com
More importantly, FTIR can be used to differentiate and quantify this compound in mixtures with other structurally similar esters. sciepub.com Unique absorbance bands in the fingerprint region of the spectrum allow for this distinction. This compound possesses unique absorption bands at approximately 1100 cm⁻¹ and 1254 cm⁻¹. sciepub.comsciepub.com These specific vibrational modes are not present in cinnamyl acetate or cinnamyl propionate, allowing for the identification and quantification of this compound. sciepub.com Research has shown a strong linear correlation (r² > 0.98) between concentrations determined via FTIR and those prepared gravimetrically. sciepub.com
Table 2: Unique FTIR Absorbance Bands for Differentiation of Cinnamyl Esters
| Compound | Unique Absorbance Bands (cm⁻¹) |
| Cinnamyl Acetate | 1023 |
| Cinnamyl Propionate | 1080, 1347 |
| This compound | 1100, 1254 |
Data sourced from Science and Education Publishing. sciepub.comsciepub.com
Compound Index
Chromatographic Techniques
Chromatography is essential for separating this compound from complex mixtures, allowing for its subsequent quantification and identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity and determining the concentration of non-volatile or thermally sensitive compounds. For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly applicable. aurigeneservices.comindexcopernicus.com This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. aurigeneservices.comgoogle.com
The method provides a reliable measure of substrates by monitoring their disappearance or the appearance of a product. nih.gov Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. aurigeneservices.comgoogle.com By running a standard of known concentration, a calibration curve can be generated to accurately quantify the amount of this compound in a sample. The purity is assessed by the presence of any extraneous peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds such as this compound. nih.govnih.gov In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. ekb.eg After separation, the molecules enter a mass spectrometer, where they are ionized and fragmented. nih.gov
The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint for identification. For this compound, characteristic mass-to-charge ratio (m/z) peaks are observed, which can be compared against spectral libraries for confirmation. nih.gov GC-MS is highly sensitive and specific, making it an excellent tool for both qualitative and quantitative analysis of this compound in volatile profiles of various samples. nih.govphcog.com
| Technique | Principle | Application to this compound |
|---|---|---|
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. indexcopernicus.com | Purity assessment and quantification in non-volatile samples. aurigeneservices.com |
| GC-MS | Separation of volatile compounds in a gas phase followed by mass-based detection and identification. nih.gov | Identification and quantification in volatile and semi-volatile analysis. nih.govnih.gov |
Application of Advanced Platforms in Complex Matrices (e.g., LC-MS/MS, LC-HRMS, SPME-GC-MS, NMR)
Analyzing this compound in complex matrices, such as biological fluids or food products, requires advanced analytical platforms that offer enhanced sensitivity, selectivity, and structural elucidation capabilities.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique couples the separation power of HPLC with the high specificity of tandem mass spectrometry. hse.gov.uk It is particularly useful for quantifying trace amounts of compounds in complex biological samples. nih.govfrontiersin.org The use of a triple quadrupole mass spectrometer allows for selected reaction monitoring (SRM), providing excellent sensitivity and reducing matrix interference, making it ideal for detecting this compound or its metabolites. hse.gov.ukfrontiersin.org
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): LC-HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of an unknown compound. mdpi.com This capability is invaluable for identifying novel metabolites or degradation products of this compound in complex matrices without relying on reference standards. frontiersin.orgmdpi.com
SPME-GC-MS (Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry): SPME is a solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile analytes from a sample's headspace. nih.gov When coupled with GC-MS, SPME significantly enhances detection limits for volatile compounds like this compound. nih.govscielo.br This method is particularly advantageous for analyzing trace flavor and fragrance components in food and environmental samples. nih.gov
NMR (Nuclear Magnetic Resonance Spectroscopy): As previously discussed, NMR is a powerful tool for both structural elucidation and quantification (a technique known as qNMR). sciepub.com It provides detailed information about the carbon-hydrogen framework of this compound. sciepub.com Its non-destructive nature allows for the recovery of the sample after analysis. The unique signals in the ¹H NMR spectrum, such as the triplet at 0.88 ppm for the terminal methyl group, can be used for absolute quantification when an internal standard of known concentration is used. sciepub.comsciepub.com
Modulation of Host Defense Peptides (HDPs)
This compound has been identified as a modulator of host defense peptides (HDPs), which are crucial components of the innate immune system. A key target of its activity is the human cathelicidin LL-37.
Induction of Cathelicidin LL-37 Gene Expression
Research has demonstrated that this compound can induce the expression of the gene encoding the human cathelicidin LL-37. This induction is a significant aspect of its immunomodulatory potential.
Studies have evaluated the efficacy of this compound in inducing LL-37 gene expression in comparison to butyrate and other analogs. In human colonic epithelial cells (HT-29) and monocytic cells (U-937), trans-cinnamyl butyrate demonstrated a comparable LL-37-inducing activity to sodium butyrate. Similarly, other butyrate analogs such as benzyl (B1604629) butyrate and glyceryl tributyrate also showed similar efficacy to sodium butyrate in promoting LL-37 gene expression. nih.gov This suggests that the butyrate moiety is a key driver of this activity, with the cinnamyl group not impeding its function.
| Compound | LL-37 Inducing Activity Compared to Sodium Butyrate | Cell Lines Tested |
|---|---|---|
| trans-Cinnamyl butyrate | Comparable | HT-29, U-937 |
| Benzyl butyrate | Comparable | HT-29, U-937 |
| Glyceryl tributyrate | Comparable | HT-29, U-937 |
The induction of HDPs by butyrate and its analogs can exhibit species-specific differences. While this compound's direct comparative effects in human versus porcine models are not extensively detailed, the broader response to butyrate provides insight. In humans, butyrate is a potent inducer of LL-37. nih.govresearchgate.net In porcine models, butyrate has been shown to upregulate multiple, though not all, HDPs. cytion.comnih.gov This regulation is also cell-type specific. For instance, in porcine kidney cells (PK-15), sodium butyrate augmented the expression of several porcine β-defensins (pBDs) and other HDPs. mdpi.commdpi.com The response to butyrate and its derivatives is not universal across all species; for example, butyrate does not effectively induce the murine cathelicidin, CRAMP. nih.gov This highlights the importance of considering species-specific physiological differences when evaluating the immunomodulatory effects of compounds like this compound.
The upregulation of cathelicidin LL-37 by butyrate involves specific intracellular signaling pathways. A critical pathway implicated in this process is the MEK-ERK (mitogen-activated protein kinase kinase/extracellular signal-regulated kinase) pathway. nih.gov Studies have shown that the induction of LL-37 expression in colon epithelial cells by short-chain fatty acids like butyrate is blocked by inhibitors of MEK. nih.gov This indicates that the MEK-ERK signaling cascade is a crucial component in the transcriptional activation of the LL-37 gene. Butyrate stimulation appears to activate different MAP kinases, with the MEK-ERK pathway specifically enhancing LL-37 transcription. nih.gov While research has not exclusively focused on this compound, its structural similarity to butyrate strongly suggests that it likely utilizes a similar MEK-ERK dependent mechanism for HDP upregulation.
Metabolic Regulatory Effects
Beyond its immunomodulatory roles, this compound is also involved in metabolic regulation, particularly concerning adipogenesis and lipid accumulation.
Influence on Adipogenesis and Lipid Accumulation
This compound's structural relative, cinnamyl isobutyrate, has been studied for its effects on fat cell development (adipogenesis) and the buildup of lipids. In a comparative study using 3T3-L1 pre-adipocyte cells, cinnamyl isobutyrate was shown to reduce the accumulation of triglycerides and phospholipids. nih.gov Specifically, at a concentration of 30 μM, cinnamyl isobutyrate reduced triglyceride accumulation by approximately 21.4% and phospholipid accumulation by about 20.7%. nih.gov This inhibitory effect on lipid accumulation was associated with the downregulation of key adipogenic transcription factors, including PPARγ and C/EBPα. nih.gov Other cinnamon-derived compounds, such as cinnamaldehyde, have demonstrated even more potent anti-adipogenic effects. nih.gov Cinnamyl alcohol, another related compound, also inhibits lipid accumulation and downregulates adipogenesis-related markers in 3T3-L1 adipocytes. nih.gov
| Compound (30 µM) | Reduction in Triglyceride (TG) Accumulation | Reduction in Phospholipid (PL) Accumulation |
|---|---|---|
| Cinnamyl Isobutyrate | 21.4% | 20.7% |
An extensive review of scientific literature reveals a notable scarcity of specific research focused on the biological activities of the chemical compound This compound . The majority of available studies investigate the properties of its constituent components, namely butyrate, or its structural isomer, cinnamyl isobutyrate. Consequently, a comprehensive article detailing the specific mechanisms of this compound as per the requested outline cannot be generated at this time due to the lack of direct scientific evidence.
The following section summarizes the limited findings available for a closely related analog, trans-cinnamyl butyrate, within the specified outline.
Biological Activities and Mechanisms of Action
Anti-Inflammatory Properties
Direct studies on the anti-inflammatory properties of Cinnamyl butyrate (B1204436) are not available. However, research on butyrate, one of its constituent molecules, indicates it possesses anti-inflammatory capabilities. Butyrate has been shown to reduce the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in intestinal macrophages. nih.gov It is regarded as a rather anti-inflammatory compound, having minimal impact on the expression of other pro-inflammatory cytokines like Interleukin-1β (IL-1β). nih.gov
Antimicrobial Activities (indirect effects via HDP induction)
The antimicrobial activity of Cinnamyl butyrate has been indirectly investigated through its analog, trans-cinnamyl butyrate, and its capacity to induce host defense peptides (HDPs). HDPs are crucial components of the innate immune system, providing a first line of defense against a broad range of pathogens. plos.org The dietary modulation of HDP synthesis is considered a promising alternative to traditional antibiotics. plos.orgsemanticscholar.org
Research involving porcine intestinal epithelial cells (IPEC-J2) has shown that trans-cinnamyl butyrate can induce the expression of several porcine HDP genes, including pBD2, pBD3, pEP2C, and PG1-5. researchgate.net However, its efficacy is notably weaker compared to butyrate. researchgate.net For instance, while butyrate at a concentration of 8 mM could induce a 42-fold increase in PG1-5 expression, trans-cinnamyl butyrate at 2 mM only resulted in an approximate 4-fold increase. researchgate.net Similarly, other butyrate analogs like benzyl (B1604629) butyrate were also found to be less efficient than butyrate in stimulating HDP expression in pigs. nih.govresearchgate.net
One review paper suggests that several butyrate analogs, including trans-cinnamyl butyrate, have shown similar or even superior potency to butyrate in inducing HDPs in various species, including humans, rabbits, and rats. nih.gov This contrasts with the specific findings in porcine cells, indicating that the effects may be species-dependent. nih.gov
The table below summarizes the findings on the HDP-inducing activity of trans-cinnamyl butyrate in porcine cells.
| Compound | Target HDPs | Observation in Porcine Cells |
| trans-Cinnamyl butyrate | pBD2, pBD3, pEP2C, PG1-5 | Weaker inducer compared to butyrate. researchgate.net |
| Sodium Butyrate | pBD2, pBD3, pEP2C, PG1-5 | Potent inducer of multiple HDP genes. plos.orgresearchgate.net |
| Benzyl Butyrate | pBD2, pBD3, pEP2C, PG1-5 | Less efficient inducer compared to butyrate. researchgate.net |
| Glyceryl Tributyrate | pBD2, pBD3, pEP2C, PG1-5 | Comparable effectiveness to sodium butyrate. nih.gov |
This table is based on data from studies on porcine intestinal epithelial cells.
Due to insufficient data, the following sections of the requested article cannot be completed at this time:
Structure-Activity Relationship (SAR) Studies of this compound
The biological activities of this compound are intrinsically linked to its chemical structure, which features a cinnamyl group attached to a butyrate moiety through an ester linkage. Structure-activity relationship (SAR) studies reveal how modifications to different parts of this molecule—namely the phenyl ring, the propenyl side chain of the cinnamyl group, and the alkyl chain of the butyrate group—can significantly alter its biological efficacy.
Influence of Chemical Modifications on Biological Efficacy
The this compound molecule offers several sites for chemical modification that can influence its biological properties, such as antimicrobial and anti-inflammatory activities. Key modifications include substitutions on the phenyl ring, alterations to the ester group, and changes to the alkyl chain length and branching.
Modifications to the Cinnamyl Moiety: The phenyl ring and the adjacent double bond are critical for activity. The introduction of substituent groups on the phenyl ring can modulate the molecule's electronic properties and lipophilicity, thereby affecting its interaction with biological targets. For instance, studies on related cinnamic acid derivatives have shown that the nature and position of substituents on the phenyl ring significantly impact their biological efficacy. nih.gov Adding hydroxyl groups to the phenyl ring can enhance the antibacterial activity of cinnamic acid derivatives. mdpi.com Conversely, introducing bulky and lipophilic short-chain groups may reduce antibacterial effects. mdpi.com
Modifications to the Butyrate Moiety and Ester Linkage: The ester functional group itself is a crucial modification of the parent cinnamic acid, often leading to more potent biological activity. researchgate.net The conversion of cinnamic acid's carboxylic group to an ester function can result in a bioactive derivative, a change attributed to increased lipophilicity which may enhance penetration through biological membranes. mdpi.com
The structure of the alkyl group in the ester, in this case, the butyl group from butyrate, is a key determinant of efficacy. Key factors include:
Chain Length: The length of the alkyl chain plays a direct role in the compound's biological activity. Often, an optimal chain length exists for maximum efficacy.
Branching: Introducing branching into the alkyl chain, such as substituting a butyl group with an isobutyl or isopropyl group, has been shown to reduce antifungal activity against certain strains like Candida albicans when compared to their linear counterparts (propyl cinnamate (B1238496) and butyl cinnamate). researchgate.net This suggests that steric hindrance from bulkier, branched groups can negatively impact the molecule's ability to interact with its target. mdpi.com For example, while isopropyl cinnamate is bioactive, the larger isopentyl cinnamate is inactive, confirming that increased carbon chain length combined with a bulky terminal group can diminish bioactivity due to steric effects. mdpi.com
The table below illustrates how modifications to the ester group can impact antimicrobial activity, drawing from findings on related cinnamate compounds.
| Modification Type | Specific Change | Observed Effect on Biological Activity | Potential Reason |
|---|---|---|---|
| Esterification | Carboxylic acid to ester | Increased antimicrobial activity. mdpi.com | Enhanced lipophilicity and membrane penetration. mdpi.com |
| Alkyl Chain Branching | Linear chain (e.g., butyl) to branched chain (e.g., isobutyl) | Reduced antifungal activity. researchgate.net | Steric hindrance at the target site. mdpi.com |
| Phenyl Ring Substitution | Addition of hydroxyl groups | Enhanced antibacterial activity. mdpi.com | Altered electronic properties and target interaction. |
| Phenyl Ring Substitution | Addition of bulky, lipophilic groups | Reduced antibacterial activity. mdpi.com | Unfavorable steric or lipophilic properties. |
Comparative SAR within the Cinnamyl Ester Family
When comparing this compound to other members of the cinnamyl ester family, the primary variable is the length and structure of the alkyl chain of the ester. This comparison provides significant insight into the optimal structural requirements for biological activity, particularly antimicrobial effects.
Research demonstrates a clear relationship between the length of the linear alkyl chain in cinnamic esters and their antibacterial and antifungal potency. An increase in the carbon chain from methyl (one carbon) to decyl (ten carbons) often correlates with an increase in antimicrobial activity. This trend is believed to be linked to rising liposolubility, which facilitates the compound's passage across microbial cell membranes. mdpi.com
For example, in one study, butyl cinnamate (a close structural analog to this compound) was identified as the most potent antifungal compound among a series of esters, exhibiting a lower Minimum Inhibitory Concentration (MIC) than methyl, ethyl, or propyl cinnamates against various fungal strains. mdpi.com The antibacterial activity also showed a general increase with the length of the carbon chain. mdpi.com
The following interactive data table summarizes the comparative antimicrobial activity of various linear cinnamyl esters, highlighting the influence of the ester chain length.
| Cinnamyl Ester | Alkyl Chain Length | Relative Antimicrobial Activity (MIC in µM) | General Trend |
|---|---|---|---|
| Methyl Cinnamate | 1 | 789.19 mdpi.com | Activity increases with chain length, suggesting enhanced membrane interaction. mdpi.com |
| Ethyl Cinnamate | 2 | 726.36 mdpi.com | |
| Propyl Cinnamate | 3 | 672.83 mdpi.com | |
| Butyl Cinnamate | 4 | 626.62 mdpi.com | |
| Pentyl Cinnamate | 5 | Inactive against some strains. mdpi.com | Activity may decrease or cease beyond an optimal chain length, possibly due to excessive bulk or lipophilicity. mdpi.com |
| Decyl Cinnamate | 10 | 550.96 (Antibacterial) mdpi.com |
This comparative analysis underscores that while increasing the alkyl chain length up to a certain point (like the four-carbon chain of butyrate) enhances biological efficacy, further increases can lead to a reduction in activity. mdpi.com This suggests that an optimal balance of lipophilicity and molecular size is required for effective interaction with microbial targets.
Potential Applications and Future Research Directions
Pharmaceutical Research and Drug Formulation
The physical and sensory properties of cinnamyl butyrate (B1204436) make it a compound of interest in the pharmaceutical sector, particularly in enhancing the patient acceptability of oral medications.
A significant challenge in pharmaceutical formulation is the often unpleasant taste of active pharmaceutical ingredients, which can lead to poor patient compliance, especially in pediatric and geriatric populations. Cinnamyl butyrate is being explored for its potential to mask these undesirable tastes. chemimpex.com Its function as a flavoring agent can improve the palatability of medicinal syrups and liquid formulations. chemimpex.com The European Food Safety Authority (EFSA) has authorized the use of this compound as a sensory additive in animal feed, concluding that it effectively increases food smell and palatability. wb6cif.eueuropa.eu This principle is transferable to human pharmaceutical preparations, where a more agreeable taste can be crucial for ensuring consistent adherence to treatment regimens. chemimpex.comgoogle.com
Biotechnological Applications
The synthesis of this compound is increasingly moving from traditional chemical methods to more sustainable biotechnological processes, reflecting a broader trend in industrial chemistry. Research has demonstrated the successful enzymatic synthesis of this compound through the esterification of cinnamyl alcohol and butyric acid using immobilized lipases, such as Lipase (B570770) B from Candida antarctica. researchgate.netrsc.org This biocatalytic approach is considered a promising tool for industrial processes, opening new avenues for biotechnological applications. researchgate.net
Studies have focused on optimizing reaction parameters to maximize yield and efficiency. For instance, one study identified optimal conditions for the enzymatic reaction, as detailed in the table below. researchgate.net
| Parameter | Optimal Condition | Result |
| Substrate Molar Ratio (acid/alcohol) | 1:2 | 90% conversion of butyric acid |
| Temperature | 50 °C | 90% conversion of butyric acid |
| Enzyme Loading | 2% (w/w of substrates) | 90% conversion of butyric acid |
| Agitation Speed | 250 rpm | 90% conversion of butyric acid |
| Reaction Time | 12 hours | 90% conversion of butyric acid |
| Table 1: Optimized parameters for the enzymatic synthesis of this compound. researchgate.net |
Furthermore, these biotechnological methods are aligned with the principles of green chemistry. A solvent-free enzymatic synthesis process was shown to be highly efficient and more environmentally friendly than conventional methods. rsc.org The sustainability metrics for this process highlight its potential for industrial scale-up. rsc.orgresearchgate.net
| Green Metric | Value | Significance |
| E-factor | 4.76 | Low waste generation |
| Mass Intensity | 6.04 | High efficiency of atom use |
| Table 2: Green chemistry metrics for the optimized enzymatic synthesis of this compound. rsc.org |
The use of biocatalysts allows the resulting this compound to be classified as a "natural" ingredient, which is highly desirable in the food and cosmetic industries. rsc.org
Further Elucidation of Metabolic Pathways and Signaling Mechanisms
To understand the full biological potential of this compound, it is crucial to elucidate its metabolic fate and its interaction with cellular signaling pathways. It is anticipated that upon ingestion, this compound is hydrolyzed into its constituent parts: cinnamyl alcohol and butyric acid. inchem.org The biological activities of these two metabolites offer insights into the potential effects of the parent compound.
Butyrate-Related Pathways: Butyrate is a well-studied short-chain fatty acid known to influence cellular processes through several mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of G protein-coupled receptors (GPCRs) like GPR41, GPR43, and GPR109A. researchgate.netwjgnet.commdpi.com These actions can modulate inflammatory responses, for example, by inhibiting nuclear factor κB (NF-κB) activation. wjgnet.commdpi.com
Cinnamyl Alcohol-Related Pathways: Research on cinnamyl alcohol has revealed its own set of bioactivities. Studies have shown it can exert anti-adipogenic effects by regulating upstream signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. nih.gov This modulation can arrest the cell cycle and delay the differentiation of preadipocytes. nih.gov
A study investigating the direct effects of trans-cinnamyl butyrate on porcine intestinal epithelial cells (IPEC-J2) found that it was a significantly weaker stimulator of host defensin (B1577277) peptide (HDP) expression compared to sodium butyrate, indicating a distinct interaction with specific cellular signaling pathways. nih.gov Further research is needed to map the complete metabolic and signaling cascade initiated by this compound itself, beyond the effects of its hydrolysis products.
Long-term Intervention Studies in Biological Systems
Currently, there is a notable lack of long-term intervention studies focusing specifically on this compound in biological systems. The majority of existing toxicological assessments are based on short-term studies. researchgate.netinchem.org To establish a comprehensive understanding of its chronic effects and potential therapeutic applications, long-duration studies are essential.
Future research could be modeled on studies conducted with related compounds. For example, a recent long-term study on an injectable butyrate-prodrug delivered via micelles demonstrated sustained immunomodulatory effects in a mouse model of autoimmune arthritis, with the compound being retained in the lymph nodes, spleen, and liver for over a month. nih.gov Similarly, a 14-week intervention with engineered butyrate-producing bacteria in obese mice showed positive effects on metabolic profiles. nih.gov These studies provide a framework for designing long-term trials to evaluate the systemic effects of sustained this compound administration, particularly concerning metabolic health, immune function, and gut homeostasis.
Investigation of Environmental Impact and Fate
As the industrial use of this compound expands, understanding its environmental impact becomes increasingly important. europa.eu Current data on its environmental fate, persistence, and degradability are limited. mubychem.com
Regulatory bodies have begun to assess its environmental risk. The European Food Safety Authority (EFSA) concluded that, under its proposed use in animal feed, this compound does not pose a risk to the environment, with the exception of marine ecosystems. wb6cif.eu A safe use level for the marine environment was established at 0.05 mg/kg of feed, and its use in feed for marine animals was not authorized as proposed levels exceeded this threshold. wb6cif.eueuropa.eu An environmental tier I assessment has also been conducted under the Australian Industrial Chemicals Introduction Scheme. nih.gov
Future research should aim to fill the existing gaps in knowledge regarding its biodegradability, potential for bioaccumulation, and ecotoxicity, particularly in aquatic environments. mubychem.com The promotion of green synthesis methods, such as the solvent-free enzymatic processes already developed, will also be crucial in minimizing the environmental footprint of its production. rsc.orgresearchgate.net
Exploration of Additional Bioactivities and Therapeutic Potential
Preliminary research and the known properties of its metabolites suggest that this compound may possess a range of bioactivities worthy of further exploration.
The butyrate moiety is associated with anti-inflammatory, immune-modulatory, and anti-neoplastic properties. google.comwjgnet.comnih.gov The cinnamyl group, derived from cinnamic acid, may enhance the lipophilicity and cell permeability of the compound, potentially potentiating its bioactivity. researchgate.net The anti-adipogenic effects of cinnamyl alcohol and a related compound, cinnamyl isobutyrate, suggest a potential role in managing metabolic disorders. nih.gov A patent has been filed for the use of cinnamyl alcohol derivatives, including this compound, as agents to reduce appetite, promote satiety, and improve mood. google.com Furthermore, some findings suggest potential antimicrobial properties. cymitquimica.com
These preliminary indicators point toward a promising future for this compound in therapeutic contexts, extending far beyond its current use as a simple flavoring agent. Focused research is required to isolate and validate these potential health benefits.
Advanced Modeling and Predictive Studies (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) models represent a cornerstone in modern computational toxicology and chemistry, providing predictive insights into the biological and chemical activities of substances based on their molecular structure. mst.dk These in silico methods are integral to the safety assessment of chemical compounds, including fragrance ingredients like this compound, by forecasting properties such as toxicity and skin sensitization without the need for extensive laboratory testing. svdcdn.comresearchgate.net
The underlying principle of QSAR is that the molecular structure of a chemical dictates its properties and, consequently, its biological activity. mst.dk By establishing a mathematical relationship between the structural attributes (descriptors) of a series of compounds and their measured activity, predictive models can be developed. These models are then used to estimate the activity of new or untested compounds. conicet.gov.arnih.gov
For fragrance ingredients, QSAR models are employed to fill data gaps and characterize toxicological profiles. researchgate.net Various software and platforms, such as the OECD QSAR Toolbox, DRAGON software, TIMES-SS (Tissue Metabolism Simulator for Skin Sensitization), and Derek Nexus, are utilized in these predictive assessments. svdcdn.comresearchgate.net These tools help in categorizing chemicals and predicting endpoints like skin sensitization by analyzing protein binding alerts and metabolic predictions. svdcdn.com
In the context of this compound and related cinnamic acid derivatives, QSAR studies have been conducted to evaluate toxicological endpoints. One such study developed models for mouse oral acute toxicity (LD50) and cytotoxicity. In this research, this compound was part of a dataset of fragrance materials used to build and validate the QSAR models. researchgate.net The models relied on theoretical molecular descriptors calculated using DRAGON software, adhering to the principles for model development set by the Organization for Economic Co-operation and Development (OECD). researchgate.net
The table below presents data from a QSAR study on fragrance materials, showing the experimental and predicted toxicity values for this compound alongside other cinnamic acid derivatives. The activity is expressed as the logarithm of the inverse of the concentration that causes the effect (e.g., log 1/LD50). researchgate.net
| Compound Name | Functional Class | Endpoint | Experimental Value (log 1/unit) | Predicted Value (log 1/unit) |
|---|---|---|---|---|
| This compound | Cinnamic acid der. | log 1/LD50 M/kg | - | -1.53 |
| log EC50 DΨm M | -2.08 | -2.03 | ||
| Amyl cinnamate (B1238496) | Cinnamic acid der. | log 1/LD50 M/kg | - | -1.53 |
| log EC50 DΨm M | -1.17 | -1.9 | ||
| Benzyl (B1604629) cinnamate | Cinnamic acid der. | log 1/LD50 M/kg | - | -1.88 |
| log EC50 DΨm M | -1.2 | -1.73 | ||
| Butyl cinnamate | Cinnamic acid der. | log 1/LD50 M/kg | 1.47 | 1.53 |
| log EC50 DΨm M | -1.59 | -2.03 | ||
| Cinnamyl acetate (B1210297) | Cinnamic acid der. | log 1/LD50 M/kg | 1.57 | 1.53 |
| log EC50 DΨm M | -2.86 | -2.35 |
Beyond toxicology, predictive modeling has also been applied to the synthesis of this compound. Kinetic models have been developed to describe its enzymatic synthesis via the esterification of cinnamyl alcohol and butyric acid. researchgate.netnih.gov Studies have shown that the synthesis often follows a Ping-Pong Bi-Bi mechanism, with inhibition by both the alcohol and acid substrates. researchgate.netnih.gov These kinetic models are crucial for optimizing reaction conditions—such as temperature, enzyme loading, and substrate molar ratio—to maximize the yield of this compound. nih.govresearchgate.net
Furthermore, computational software like Molinspiration has been used to predict the physicochemical and "drug-likeness" properties of butyrate esters, including trans-cinnamyl butyrate. akjournals.com Such predictive tools analyze fragment-based bioactivity and properties related to absorption and permeation, offering insights into the potential bioavailability of the compound. akjournals.com
The application of these advanced modeling techniques is critical for the ongoing safety evaluation and efficient, sustainable production of this compound, aligning with global efforts to reduce animal testing and improve chemical risk assessment. svdcdn.comresearchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
